molecular formula C6H5BFIO2 B1304777 2-Fluoro-4-iodophenylboronic acid CAS No. 374790-98-4

2-Fluoro-4-iodophenylboronic acid

Cat. No. B1304777
M. Wt: 265.82 g/mol
InChI Key: WLIKCRRAILNHLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-4-iodophenylboronic acid involves several steps. One of the methods involves the use of pinacol boronic esters in a catalytic protodeboronation process . This process is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-iodophenylboronic acid is represented by the InChI code 1S/C6H5BFIO2/c8-6-3-4 (9)1-2-5 (6)7 (10)11/h1-3,10-11H . The molecular weight of this compound is 265.82 g/mol.


Chemical Reactions Analysis

2-Fluoro-4-iodophenylboronic acid is a valuable building block in organic synthesis . It can be used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

2-Fluoro-4-iodophenylboronic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Applications

2-Fluoro-4-iodophenylboronic acid is a versatile reagent in organic synthesis, particularly in cross-coupling reactions. The molecule serves as a precursor for various biologically active compounds and materials. For instance, it has been utilized in the preparation of benziodoxaborole derivatives, showcasing its role in generating new heterocyclic compounds with potential applications in materials science and pharmaceuticals (Nemykin et al., 2011). Additionally, the compound's utility in the synthesis of boronic esters and boroxines has been explored, further emphasizing its significance in the development of new chemical entities with diverse functionalities (Gozdalik et al., 2017).

Materials Science and Sensing Technologies

In materials science, 2-Fluoro-4-iodophenylboronic acid derivatives have shown promise in the development of sensing technologies. For example, boronic acid derivatives have been investigated for their fluorescence quenching properties, offering potential applications in the design of fluorescent sensors and bioimaging tools (Geethanjali et al., 2015). Furthermore, the study of boronic acid compounds in polymeric membranes has revealed their capability as Lewis acid receptors of fluoride ions, indicating their use in the fabrication of selective ion-sensing devices (Jańczyk et al., 2012).

Biological Applications

Beyond synthetic and materials science applications, derivatives of 2-Fluoro-4-iodophenylboronic acid have demonstrated biological activities. Research into phenylboronic acid and benzoxaborole derivatives has uncovered their antiproliferative and proapoptotic properties, suggesting their potential as anticancer agents (Psurski et al., 2018). This illustrates the compound's role in the development of new therapeutic agents targeting cancer cells.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(2-fluoro-4-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIKCRRAILNHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)I)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379066
Record name 2-Fluoro-4-iodophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodophenylboronic acid

CAS RN

374790-98-4
Record name B-(2-Fluoro-4-iodophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374790-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-iodophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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